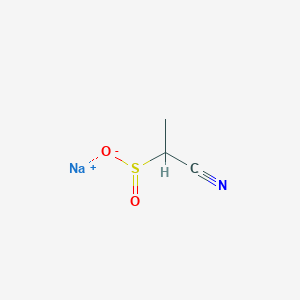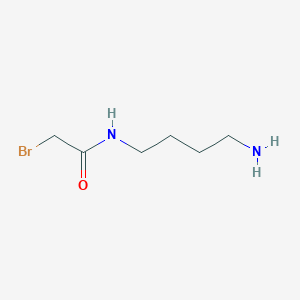
N-(4-aminobutyl)-2-bromoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminobutyl)-2-bromoacetamide: is an organic compound that features a bromine atom attached to an acetamide group, which is further connected to a 4-aminobutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-bromoacetamide typically involves the reaction of 4-aminobutylamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobutylamine+bromoacetyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-aminobutyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(4-aminobutyl)-2-azidoacetamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-aminobutyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: this compound has potential applications in drug development. It can be used to synthesize bioactive molecules that may exhibit therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the formation of a covalent bond between the acetamide group and the nucleophile. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
N-(4-aminobutyl)acetamide: This compound lacks the bromine atom and has different reactivity and applications.
N-(4-aminobutyl)-N-ethylisoluminol: This compound is used in chemiluminescent applications and has different functional groups compared to N-(4-aminobutyl)-2-bromoacetamide.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity, making it suitable for various chemical modifications and applications. Its ability to undergo substitution reactions with nucleophiles distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C6H13BrN2O |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-2-bromoacetamide |
InChI |
InChI=1S/C6H13BrN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
Clave InChI |
WNGZQMKZVLWGOD-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CBr)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
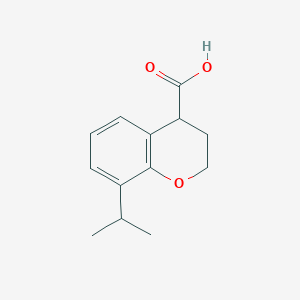
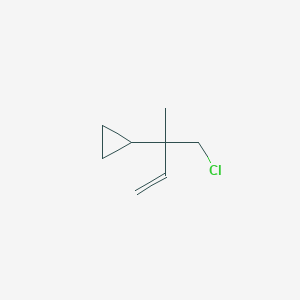

![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
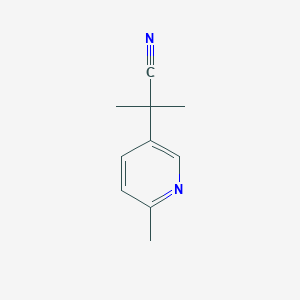
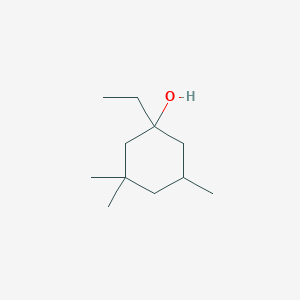

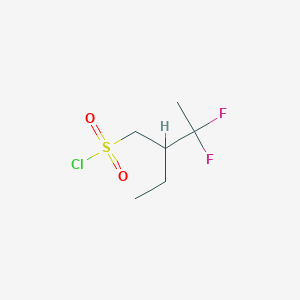
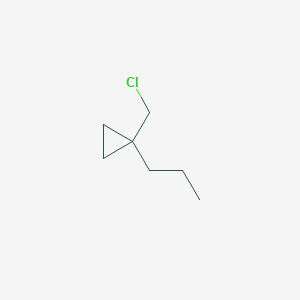
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


